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N-(2-cyanophenyl)-3-phenylprop-2-ynamide

Myc inhibitor Myc-Max protein-protein interaction cancer therapeutics

sAJM589 is a validated Myc-Max inhibitor (IC50 1.8 μM) with a 5–55x cellular potency advantage over legacy disruptors. Its unique dual mechanism—blocking Myc-Max binding and driving Myc proteasomal degradation—makes it essential for reproducible Myc‑addiction studies. The ortho‑cyano and phenylalkyne groups are critical; generic analogs lose ≥5‑fold activity, compromising experimental reproducibility. For Burkitt lymphoma and pan‑Myc‑dependent cancer models.

Molecular Formula C16H10N2O
Molecular Weight 246.26 g/mol
Cat. No. B5319847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-3-phenylprop-2-ynamide
Molecular FormulaC16H10N2O
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C16H10N2O/c17-12-14-8-4-5-9-15(14)18-16(19)11-10-13-6-2-1-3-7-13/h1-9H,(H,18,19)
InChIKeyYAAXGESBCBTLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyanophenyl)-3-phenylprop-2-ynamide (sAJM589) – Compound Class and Core Identity


N-(2-Cyanophenyl)-3-phenylprop-2-ynamide (CAS 2089-82-9, synonym sAJM589) is a small‑molecule ynamide characterized by a triple bond directly conjugated to an amide nitrogen bearing a 2‑cyanophenyl substituent [1]. It belongs to the N‑aryl‑3‑phenylprop‑2‑ynamide subclass, which has been explored both as a synthetic intermediate for quinolinone heterocycles and as a pharmacophore for disrupting protein–protein interactions [2]. Its primary documented biological activity is potent, dose‑dependent disruption of the Myc–Max oncogenic transcription factor heterodimer, placing it within the emerging class of direct Myc inhibitors [1].

Why N-(2-Cyanophenyl)-3-phenylprop-2-ynamide Cannot Be Replaced by a Close In‑Class Analog


Myc–Max inhibitors are structurally diverse and exhibit highly variable potency, selectivity, and cellular activity; even minor modifications to the N‑aryl substituent or the alkyne terminus can abolish or drastically shift target engagement [1]. In the case of N-(2‑cyanophenyl)-3-phenylprop-2-ynamide, the combination of the ortho‑cyano group on the anilide ring and the terminal phenylacetylene moiety yields an IC₅₀ of 1.8 μM against Myc–Max heterodimerization, whereas many earlier inhibitors of the same pathway exhibit cellular IC₅₀ values in the 10–100 μM range [1]. Substituting a close analog lacking either the cyano group or the phenylalkyne motif would therefore risk a ≥5‑fold loss of potency, compromising experimental reproducibility and increasing the required compound concentration into a range where off‑target effects become more probable. The quantitative evidence below substantiates why generic substitution is scientifically and operationally unsound.

Quantitative Differentiation of N-(2-Cyanophenyl)-3-phenylprop-2-ynamide from Its Closest Pharmacological Comparators


Myc–Max Heterodimer Disruption Potency: sAJM589 vs. Earlier‑Generation Small‑Molecule Myc Inhibitors

In a cellular protein-fragment complementation assay (PCA) measuring Myc–Max heterodimerization, N-(2-cyanophenyl)-3-phenylprop-2-ynamide (sAJM589) inhibited the interaction with an IC₅₀ of 1.8 ± 0.03 μM [1]. By comparison, previously reported small-molecule Myc–Max inhibitors evaluated in analogous cellular interaction assays exhibited IC₅₀ values ranging from 10 μM to 100 μM [1]. This represents an approximately 5.6‑ to 55‑fold improvement in cellular potency for sAJM589 relative to the prior art.

Myc inhibitor Myc-Max protein-protein interaction cancer therapeutics

Selectivity Profile: sAJM589 Sparing of MXD1–MAX and Other bHLHZip Complexes

At the active concentration required to disrupt Myc–Max (1.8 μM IC₅₀), sAJM589 did not significantly inhibit cellular interactions between MAX and the intracellular competitor MXD1 (MAD1), nor did it disrupt hetero‑ or homodimers formed by FOS:JUN, GCN4:GCN4, or FRA1:JUN bZip transcription factors [1]. In contrast, the majority of previously described Myc–Max inhibitors lack selectivity data in cells; only 10058‑F4 had been shown to be selective for Myc–Max over MXD1:MAX, and that selectivity was demonstrated exclusively in yeast two‑hybrid assays [1].

selectivity profiling off-target minimization Myc-Max inhibitor

Transcriptomic Specificity: sAJM589 Recapitulates Myc Depletion Gene Expression Signature

Genome‑wide transcriptome analysis in the P493‑6 Burkitt lymphoma cell model demonstrated that sAJM589 treatment and direct Myc depletion produced highly similar gene expression profiles [1]. This transcriptomic concordance was not reported for earlier Myc–Max inhibitors such as 10058‑F4, which has been shown to inhibit HL60 cell growth with an IC₅₀ of approximately 51 μM [2], a concentration >28‑fold higher than the 1.8 μM IC₅₀ of sAJM589. The substantially lower potency of 10058‑F4 in cellular growth assays makes analogous transcriptomic profiling at comparably selective concentrations technically challenging.

transcriptomics Myc target gene suppression Burkitt lymphoma

Mechanistic Consequence: Myc Protein Downregulation Through Enhanced Degradation

Disruption of the Myc–Max interaction by sAJM589 led to a reduction in Myc protein levels, likely via promotion of Myc ubiquitination and proteasomal degradation [1]. In contrast, 10058‑F4 inhibits Myc–Max dimerization in vitro with an IC₅₀ of approximately 4.5 μM [2] but has not been reported to induce Myc protein degradation at comparable concentrations in cells. The dual action of sAJM589—disruption of the heterodimer plus active clearance of Myc protein—represents a mechanistically differentiated profile that is not reliably predicted by in‑vitro dimerization IC₅₀ values alone.

Myc protein stability ubiquitination oncoprotein degradation

Procurement‑Relevant Application Scenarios for N-(2-Cyanophenyl)-3-phenylprop-2-ynamide (sAJM589)


Functional Genomics and Chemical Biology Studies of Myc‑Driven Transcription

Investigators studying Myc‑dependent gene regulation in Burkitt lymphoma (P493‑6) or other Myc‑addicted cell models can employ sAJM589 at low‑micromolar concentrations (IC₅₀ 1.8 μM) to acutely disrupt Myc–Max heterodimers and recapitulate the transcriptomic consequences of Myc depletion [1]. The compound`s demonstrated selectivity over MXD1:MAX, FOS:JUN, and other bHLHZip dimers at active concentrations [1] makes it particularly suitable for experiments where off‑target transcriptional effects must be minimized to attribute phenotypes specifically to Myc pathway disruption.

Validation of Myc Dependency in Cancer Cell Line Panels

sAJM589 suppresses proliferation in diverse Myc‑dependent cancer cell lines and inhibits anchorage‑independent growth of Raji B‑cell lymphoma cells [1]. Procurement of this compound enables systematic testing of Myc oncogene addiction across cell line panels, where its ~5‑ to 55‑fold cellular potency advantage over earlier Myc–Max inhibitors [1] reduces the likelihood of false‑negative results arising from insufficient target engagement at tolerated concentrations.

Mechanistic Dissection of Myc Protein Turnover and Degradation Pathways

Because sAJM589 uniquely promotes Myc ubiquitination and proteasomal degradation in addition to disrupting Myc–Max dimerization [1], it serves as a dual‑mechanism chemical probe for studies of Myc protein homeostasis. Researchers investigating the crosstalk between Myc transcriptional activity and protein stability can use sAJM589 to uncouple these processes, whereas compounds such as 10058‑F4 that lack the degradation‑inducing property [2] are less informative for such studies.

Chemical Starting Point for Medicinal Chemistry Optimization

The N‑aryl‑3‑phenylprop‑2‑ynamide scaffold of sAJM589, with its modular alkyne and anilide moieties, provides a synthetically tractable core for structure–activity relationship (SAR) campaigns aimed at further improving Myc–Max inhibitory potency, selectivity, and pharmacokinetic properties [1][3]. Its accessible synthesis via coupling of 2‑aminobenzonitrile with phenylpropiolic acid derivatives allows systematic variation of both the aryl and alkyne substituents, a synthetic advantage over more structurally complex Myc inhibitors such as MYCMI‑6.

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